molecular formula C12H15FN2O5 B15125643 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine

5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine

Cat. No.: B15125643
M. Wt: 286.26 g/mol
InChI Key: OQHBEPUPFFEDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of a fluorine atom and an isopropylidene group. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of uridine, followed by the introduction of the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and methanol .

Industrial Production Methods

Industrial production of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The thermodynamic properties, such as melting temperature and specific heat capacity, are carefully monitored to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, chloroform, dichloromethane, and methanol. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free hydroxyl form of the compound, which can be further modified for various applications .

Scientific Research Applications

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 5’ position interferes with the enzymatic activities involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA replication. This makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine is unique due to the presence of both the fluorine atom and the isopropylidene group. These modifications enhance its stability and alter its biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHBEPUPFFEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.